molecular formula C38H48O7PS+ B12507474 Methanesulfonic acid; mitoquinone cation

Methanesulfonic acid; mitoquinone cation

Cat. No.: B12507474
M. Wt: 679.8 g/mol
InChI Key: GVZFUVXPTPGOQT-UHFFFAOYSA-N
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Description

Methanesulfonic Acid (MSA) Methanesulfonic acid (CH₃SO₃H) is a strong organic acid with high solubility in water and oxygenated solvents. It is valued industrially for its catalytic properties in organic reactions (e.g., esterification, alkylation) due to its non-volatility, high acidity (pKa ≈ -1.9), and non-oxidizing nature . Unlike sulfuric acid, MSA generates minimal waste and is less corrosive, making it environmentally favorable . It is also widely used in ion chromatography (IC) as an eluent for cation analysis, typically at 20 mM concentration .

Mitoquinone Cation (MitoQ) Mitoquinone is a mitochondria-targeted antioxidant composed of ubiquinone (CoQ10) covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation. MitoQ acts as a recyclable antioxidant, neutralizing reactive oxygen species (ROS) and protecting mitochondrial DNA and membranes from oxidative damage . It has shown efficacy in preclinical models of sepsis, neurodegeneration, and liver disease, with early-phase human trials in Parkinson’s disease and hepatitis C .

Preparation Methods

Comparison with Similar Compounds

Comparison of Methanesulfonic Acid with Similar Compounds

Methanesulfonic acid is often compared to other strong acids in catalysis and analytical chemistry:

Catalytic Performance

Acid Conversion Rate (%) Corrosivity Environmental Impact Key Applications References
Methanesulfonic acid >80 Low Low (non-oxidizing) Esterification, IC eluent
Sulfuric acid (H₂SO₄) >80 High High (toxic waste) Petroleum refining, batteries
Phosphoric acid <70 Moderate Moderate Food additives, fertilizers
p-Toluenesulfonic acid ~75 Low Moderate Organic synthesis
  • Advantages of MSA : High catalytic efficiency comparable to H₂SO₄ but with lower corrosivity and easier waste management .
  • Limitations : Higher cost than H₂SO₄ in bulk industrial processes .

Comparison of Mitoquinone Cation with Other Mitochondria-Targeted Antioxidants

MitoQ belongs to a class of compounds utilizing the TPP⁺ cation for mitochondrial targeting. Key comparisons include:

Structural and Functional Similarities

Compound Active Moiety Mitochondrial Targeting Antioxidant Mechanism References
Mitoquinone (MitoQ) Ubiquinone + TPP⁺ Yes (Δψ-dependent) ROS scavenging, lipid protection
MitoTEMPOL TEMPOL + TPP⁺ Yes SOD mimetic, reduces O₂⁻
MitoCA Vitamin E + TPP⁺ Yes Protects lipid membranes
SKQ1 Plastoquinone + TPP⁺ Yes Reduces ROS in mitochondria

Efficacy in Preclinical Models

Compound Model (Disease) Key Findings References
MitoQ Sepsis (mice) Reduced liver/kidney damage, ROS inhibition
MitoQ Neurodegeneration Improved mitochondrial function
MitoTEMPOL Ischemia-reperfusion Attenuated cardiac dysfunction
SKQ1 Aging (mice) Extended lifespan, reduced oxidative stress

Clinical Progress

Compound Clinical Stage Indications References
MitoQ Phase II/III Parkinson’s, hepatitis C
MitoTEMPOL Preclinical Cardiovascular diseases
SS-31 (Elamipretide) Phase III Mitochondrial myopathies
  • Advantages of MitoQ : Proven recyclability via the respiratory chain and broad-spectrum ROS scavenging .

Table 1: Catalytic Acids Comparison

Table 2: Mitochondria-Targeted Antioxidants

Notes

  • Methanesulfonic Acid: Preferred in green chemistry for its non-toxic profile but requires cost optimization for large-scale use .
  • Mitoquinone: Leading mitochondrial antioxidant with human trial data, though long-term safety in chronic diseases needs further study .

Properties

Molecular Formula

C38H48O7PS+

Molecular Weight

679.8 g/mol

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonic acid

InChI

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;

InChI Key

GVZFUVXPTPGOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Origin of Product

United States

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